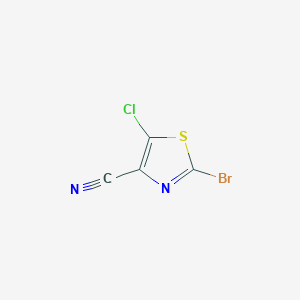

2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrClN2S/c5-4-8-2(1-7)3(6)9-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXQTAQGOANSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(SC(=N1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601281516 | |

| Record name | 2-Bromo-5-chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204297-56-2 | |

| Record name | 2-Bromo-5-chloro-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204297-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chloro-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601281516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloro 1,3 Thiazole 4 Carbonitrile

Established Thiazole (B1198619) Ring Formation Strategies Relevant to Substituted Systems

The construction of the thiazole nucleus is a foundational step in the synthesis of the target compound. Various methods have been developed to assemble this key heterocyclic scaffold, offering pathways to introduce the necessary carbonitrile substituent at the C4 position.

Hantzsch Thiazole Synthesis and Related Cyclocondensation Reactions

The Hantzsch thiazole synthesis, first reported in 1881, remains a cornerstone of thiazole chemistry. wikipedia.orgyoutube.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. youtube.comnih.gov The versatility of this reaction allows for the preparation of a wide array of substituted thiazoles by modifying the starting materials. nih.gov The reaction typically proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Modern variations of the Hantzsch synthesis employ different catalysts and conditions to improve yields and environmental compatibility, including the use of silica-supported tungstosilisic acid, which allows for an efficient, one-pot, multi-component procedure under conventional heating or ultrasonic irradiation. nih.gov While the traditional Hantzsch synthesis is highly effective for many substitution patterns, constructing a 4-cyano substituted thiazole would require a correspondingly substituted α-haloketone precursor, which may present its own synthetic challenges.

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Heat in solvent (e.g., Methanol) | Substituted Thiazole | youtube.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Substituted Benzaldehydes | Silica supported tungstosilisic acid | Multi-substituted Thiazole | nih.gov |

| α-Halogeno ketones | N-monosubstituted thioureas | Acidic Conditions (e.g., 10M-HCl-EtOH) | Mixture of 2-(N-substituted amino)thiazoles and 2-imino-2,3-dihydrothiazoles | rsc.org |

Cyclization Reactions Employing Multi-Functionalized Precursors

Alternative to the classic Hantzsch synthesis, several methods utilize multi-functionalized precursors to construct the thiazole ring, offering direct routes to specific substitution patterns, including the critical 4-carbonitrile group.

One highly relevant method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide (B92385) in the presence of an acidic catalyst. google.com This one-step synthesis directly yields a 4-cyanothiazole (B73293), providing a key intermediate for the target compound. The reaction is typically conducted in a polar organic solvent like acetone (B3395972) or acetonitrile. google.com

Other notable cyclization strategies include:

Domino Alkylation-Cyclization: A facile synthesis of 2-aminothiazoles can be achieved through a domino alkylation-cyclization reaction of propargyl bromides with thioureas under microwave irradiation, offering a rapid and high-yield alternative to traditional methods. organic-chemistry.org

Four-Component Condensation-Cyclization: A one-pot, four-component reaction of hydrazine, allyl isothiocyanate, an α-haloketone, and various aldehydes can produce novel 3H-thiazole derivatives in excellent yields. researchgate.net

From Diazoketones: The reaction of N-Cbz-protected diazoketones, derived from α-amino acids, can undergo intramolecular cyclization under Brønsted acid catalysis to form various heterocyclic structures, showcasing the versatility of diazoketones in ring formation. frontiersin.orgresearchgate.net

Table 2: Cyclization Strategies for Substituted Thiazoles

| Precursors | Key Features | Product | Reference |

|---|---|---|---|

| β,β-dichloro-α-amino-acrylonitrile, Thioformamide | One-step synthesis, acidic catalyst | 4-Cyanothiazole | google.com |

| Propargyl bromides, Thioureas | Domino reaction, microwave irradiation | 2-Aminothiazoles | organic-chemistry.org |

| Hydrazine, Allyl isothiocyanate, α-Haloketone, Aldehyde | One-pot, four-component reaction | 3H-Thiazole derivatives | researchgate.net |

Approaches Involving Appel's Salt and Analogous Reagents for Thiazole Formation

Appel's salt, 4,5-dichloro-1,2,3-dithiazolium chloride, is a potent electrophilic reagent that serves as a precursor for various sulfur-nitrogen heterocycles. mdpi.comwikipedia.org It is prepared from the reaction of chloroacetonitrile (B46850) and disulfur (B1233692) dichloride. mdpi.com While primarily used for synthesizing 1,2,3-dithiazole derivatives, its reactivity can be harnessed to construct thiazole rings. mdpi.comresearchgate.net For instance, the reaction of Appel's salt with 5-aminopyrazoles in the presence of a base like 2,6-dimethylpyridine (B142122) yields 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. rsc.org This transformation demonstrates the utility of Appel's salt in building a fused thiazole ring system that incorporates a cyano group. The inherent 4,5-dichloro substitution on the parent salt also presents a potential entry point for introducing chlorine atoms into the target thiazole structure from the outset of the synthesis. mdpi.comwikipedia.org

Regioselective Halogenation Approaches for Thiazole Derivatives

Once the 4-cyanothiazole nucleus is formed, the subsequent challenge lies in the precise, regioselective introduction of a bromine atom at the C2 position and a chlorine atom at the C5 position. The electronic nature of the thiazole ring dictates the sites of electrophilic and nucleophilic attack. Generally, the C5 position is most susceptible to electrophilic substitution, while the proton at the C2 position is the most acidic and can be removed by a strong base to generate a nucleophilic center. pharmaguideline.com

Bromination Protocols for Thiazole Scaffolds

Achieving bromination at the C2 position of the thiazole ring typically requires a strategy other than direct electrophilic attack. The acidity of the C2 proton allows for deprotonation with a strong base, such as an organolithium reagent, followed by quenching the resulting anion with an electrophilic bromine source like carbon tetrabromide or bromine.

For the C5 position, electrophilic bromination is the standard approach. Reagents such as bromine in acetic acid or N-Bromosuccinimide (NBS) are commonly employed. chemicalbook.com The presence of an electron-donating group at the C2 position can further activate the C5 position towards electrophilic attack. pharmaguideline.com For instance, 2-aminothiazole (B372263) readily undergoes bromination at the C5 position. chemicalbook.comjocpr.com Therefore, a plausible synthetic sequence would involve C5-chlorination first, followed by a deprotonation-bromination sequence at the C2 position.

Chlorination Strategies on Thiazole Nuclei

Similar to bromination, chlorination at the C5 position is typically achieved via electrophilic substitution. Common chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-Chlorosuccinimide (NCS). google.comgoogle.com The reaction conditions, such as solvent and temperature, can be optimized to achieve high regioselectivity and yield. For example, processes for the preparation of 2-chloro-5-chloromethyl-thiazole utilize reagents like sulfuryl chloride or NCS, often in halogenated solvents at temperatures ranging from -10°C to 120°C depending on the specific substrate and reagent. google.comgoogle.com

Given the higher reactivity of the C5 position towards electrophiles, a logical synthetic strategy for 2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile would involve:

Formation of the 4-cyanothiazole ring.

Electrophilic chlorination at the C5 position using a reagent like NCS or sulfuryl chloride.

Deprotonation at the C2 position with a strong base, followed by reaction with an electrophilic bromine source to install the final bromine atom.

This stepwise approach, leveraging the inherent reactivity of the thiazole ring, provides a rational pathway to the target compound.

Sequential Halogenation for Di-Halogenated Thiazoles

The introduction of two different halogen atoms onto a thiazole ring is typically achieved through sequential electrophilic aromatic substitution reactions. The thiazole ring is less aromatic and electron-rich compared to rings like thiophene, making electrophilic substitution more challenging and often requiring aggressive reaction conditions. acs.org The regioselectivity of halogenation is governed by the electronic properties of the ring and any existing substituents. The C5 position is generally the most electron-rich and thus the preferred site for initial electrophilic attack, while the C2 position is electron-deficient. pharmaguideline.com

The synthesis of a di-halogenated thiazole, such as a bromo-chloro derivative, involves a stepwise process where one halogen is introduced first, followed by the second. For instance, bromination can be accomplished using reagents like N-bromosuccinimide (NBS) or elemental bromine (Br₂). acs.org Subsequent chlorination would then be performed on the mono-brominated intermediate. Theoretical analysis suggests that the introduction of one halogen atom can slightly enhance the reactivity of the ring towards further halogenation. researchgate.net

The order of halogen introduction is crucial and depends on the desired final substitution pattern and the directing effects of the halogens themselves. A common strategy involves the bromination of an accessible thiazole precursor, followed by a chlorination step. The stability of intermediates is a key consideration; for example, certain brominated thiazoles can be unstable and may decompose if not handled properly. acs.org

Table 1: Reagents for Sequential Halogenation of Thiazoles

| Step | Halogenating Agent | Typical Conditions | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Acetonitrile, reflux | |

| Elemental Bromine (Br₂) | Chloroform, Na₂CO₃ | acs.org | |

| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, reflux | udayton.edu |

Methods for Carbonitrile Group Introduction

The nitrile functional group is a key feature of the target molecule. Its introduction can be achieved through various methods, broadly categorized into the conversion of existing functional groups or the direct functionalization of the heterocyclic ring.

A widely used and reliable method for synthesizing nitriles is the dehydration of primary amides, which are themselves derived from carboxylic acids. This two-step process begins with the conversion of a thiazole-4-carboxylic acid to its corresponding amide, followed by dehydration.

The conversion of the carboxylic acid to the primary amide can be achieved using standard peptide coupling reagents or by converting the acid to an acid chloride followed by reaction with ammonia. The subsequent dehydration of the amide to the nitrile can be accomplished using a variety of dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), trifluoroacetic anhydride (B1165640) (TFAA), and Burgess reagent. More recent methods focus on milder conditions, for instance, using diphosphorus (B173284) tetraiodide (P₂I₄) with ammonium (B1175870) carbonate at room temperature. researchgate.net The biosynthesis of nitriles from carboxylic acids often proceeds through an amide intermediate, highlighting the efficiency of this pathway. nih.gov

Table 2: Selected Reagents for Amide Dehydration to Nitriles

| Reagent | Conditions | Key Features |

|---|---|---|

| Phosphorus Pentoxide (P₄O₁₀) | High temperature, neat or in high-boiling solvent | Powerful, classic reagent |

| Thionyl Chloride (SOCl₂) | Reflux in solvent like toluene (B28343) or neat | Common, effective, generates gaseous byproducts |

| Trifluoroacetic Anhydride (TFAA) | Pyridine, 0 °C to room temperature | Mild conditions, high yields |

Direct C-H cyanation offers a more atom-economical route by avoiding the pre-installation and conversion of a carboxylic acid group. This approach involves the direct introduction of a nitrile group onto the thiazole ring. Methods for direct cyanation of heterocycles often utilize transition-metal catalysis or photoredox catalysis. nih.gov

For thiazoles, direct cyanation can be challenging due to the specific electronic nature of the ring. However, strategies exist for the cyanation of related heteroaromatics. One approach involves the activation of the ring, for example, by forming a pyridinium (B92312) salt, which can then react with a nucleophilic cyanide source like sodium cyanide or trimethylsilyl (B98337) cyanide (TMSCN). youtube.com Another strategy is the palladium-catalyzed cross-coupling of a halogenated thiazole with a cyanide source, such as zinc cyanide (Zn(CN)₂). mdpi.com While this is not a direct C-H functionalization, it is a direct conversion of a C-Halogen bond to a C-CN bond. Oxidative cyanation, using reagents like tosyl cyanide in the presence of a catalyst, is also a potential pathway. youtube.com The regioselectivity of these reactions is a critical factor that must be controlled to achieve the desired 4-carbonitrile isomer.

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is not documented as a single, established procedure in readily available literature. However, a plausible multi-step pathway can be constructed based on the synthetic methodologies for analogous substituted thiazoles. nih.govnih.gov A logical approach would start from a commercially available or readily synthesized thiazole precursor, such as 2-aminothiazole-4-carboxylic acid or a related ester.

A potential synthetic sequence could be:

Sandmeyer-type Reaction : Conversion of a 2-amino group on the thiazole ring to a 2-bromo group. This can be achieved using reagents like tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr₂).

Chlorination : Introduction of the chlorine atom at the 5-position of the 2-bromothiazole (B21250) intermediate. This electrophilic substitution would likely be performed with an agent like N-chlorosuccinimide (NCS).

Amide Formation : Conversion of the carboxylic acid at the 4-position into the primary amide.

Dehydration : Dehydration of the primary amide to yield the final 4-carbonitrile product.

Table 3: Plausible Multi-Step Synthetic Route

| Step | Starting Material | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Amino-1,3-thiazole-4-carboxylic acid | 1. t-BuONO, CuBr₂ 2. Acetonitrile, Reflux | 2-Bromo-1,3-thiazole-4-carboxylic acid |

| 2 | 2-Bromo-1,3-thiazole-4-carboxylic acid | NCS, Acetic Acid | 2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid |

| 3 | 2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid | 1. SOCl₂ 2. NH₄OH | 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide |

| 4 | 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide | POCl₃ or TFAA | this compound |

This proposed route strategically places the halogenation steps before the formation of the nitrile to avoid potential side reactions with the cyano group. The specific conditions for each step would require experimental optimization.

Exploration of Novel and Efficient Synthetic Routes for this compound

The pursuit of more efficient, cost-effective, and environmentally benign synthetic methods is a constant endeavor in chemical synthesis. For a molecule like this compound, novel routes could focus on reducing the number of synthetic steps, improving yields, and utilizing milder conditions.

One area of exploration is the use of flow chemistry . Multi-step continuous flow synthesis, where reagents are pumped through a series of microreactors, offers advantages such as precise control over reaction parameters, enhanced safety, and the ability to perform sequential reactions without isolating intermediates. nih.gov A flow-based adaptation of the multi-step route described above could significantly streamline the production process.

Another avenue involves the development of novel catalytic systems for direct C-H functionalization . A process that could sequentially or concurrently introduce the bromo, chloro, and cyano groups onto an unfunctionalized thiazole ring through selective C-H activation would represent a significant advancement. While challenging, research into regioselective C-H halogenation and cyanation of heterocycles is an active field. For example, photoredox catalysis has emerged as a powerful tool for C-H cyanation of arenes under mild conditions, a technology that could potentially be adapted for thiazole substrates. nih.gov

Finally, the use of multicomponent reactions (MCRs) could provide a highly convergent and efficient synthesis. nih.gov An MCR that assembles the substituted thiazole ring in a single step from simple, readily available precursors would be an ideal, albeit challenging, synthetic strategy. Designing such a reaction would require careful selection of starting materials that already contain the necessary halogen and nitrile functionalities or their precursors.

Reaction Chemistry and Derivatization of 2 Bromo 5 Chloro 1,3 Thiazole 4 Carbonitrile

Reactivity Profiles of Halogen Substituents on the Thiazole (B1198619) Ring

The thiazole ring is an electron-deficient aromatic system. The electron density at the various carbon atoms follows the general trend C-5 > C-4 > C-2, rendering the C-2 position the most electron-deficient and, consequently, highly susceptible to nucleophilic attack. pharmaguideline.com The halogen atoms at the C-2 and C-5 positions serve as versatile handles for introducing molecular diversity through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing aryl halides, particularly those activated by electron-withdrawing groups. libretexts.orglibretexts.org In the context of 2-bromo-5-chloro-1,3-thiazole-4-carbonitrile, the electron-withdrawing nature of both the thiazole ring itself and the C-4 carbonitrile group significantly activates the ring towards nucleophilic attack.

The SNAr mechanism typically proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. libretexts.org For this thiazole derivative, the nitrile group at C-4 and the nitrogen atom in the ring would effectively stabilize the negative charge generated during a nucleophilic attack at either the C-2 or C-5 position.

Generally, the C-2 position of the thiazole ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. pharmaguideline.com However, the relative leaving group ability of bromide versus chloride also plays a critical role. Given that bromide is a better leaving group than chloride, nucleophilic substitution might be expected to occur preferentially at the C-2 position. Studies on related halogenated thiazoles have shown that the reactivity towards nucleophiles is sensitive to the specific nucleophile, solvent, and counterion used. rsc.org

| Position | Halogen | Electronic Factors | Leaving Group Ability | Predicted SNAr Reactivity |

| C-2 | Bromine | Most electron-deficient position | Good | Highly Favorable |

| C-5 | Chlorine | Less electron-deficient than C-2 | Moderate | Favorable, but likely requires harsher conditions than C-2 |

This table outlines the predicted reactivity based on general principles of nucleophilic aromatic substitution on thiazole rings.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, these reactions offer the potential for selective, stepwise functionalization.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is one of the most widely used cross-coupling reactions. rsc.org The site-selectivity in dihaloheterocycles is generally governed by the relative reactivity of the carbon-halogen bonds in the rate-determining oxidative addition step. rsc.org This reactivity typically follows the order C-I > C-Br > C-Cl. rsc.org

For this compound, the C-Br bond at the C-2 position is expected to be significantly more reactive than the C-Cl bond at the C-5 position. This intrinsic difference allows for selective Suzuki-Miyaura coupling at the C-2 position under carefully controlled conditions, leaving the C-5 chloro substituent intact for subsequent transformations. Research on other dihalothiazoles has demonstrated that high regioselectivity can be achieved. nih.govacs.orgacs.org By selecting an appropriate palladium catalyst and ligand system, it is possible to favor mono-arylation at a single C-X bond. nih.govacs.org

| Coupling Site | Halogen | Catalyst/Ligand System (Example) | Coupling Partner | Expected Outcome | Reference (Analogous Systems) |

| C-2 | Bromine | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | Selective formation of 2-aryl-5-chloro-1,3-thiazole-4-carbonitrile | rsc.org |

| C-5 | Chlorine | More active catalyst (e.g., with Buchwald ligands), harsher conditions | Arylboronic acid | Coupling at C-5 after C-2 has reacted | rsc.org |

This table presents hypothetical Suzuki-Miyaura coupling strategies based on established reactivity patterns for dihaloheterocycles.

The Stille reaction, utilizing organotin reagents, and the Sonogashira reaction, which couples terminal alkynes, follow similar mechanistic principles to the Suzuki coupling, relying on a palladium-catalyzed cycle. wikipedia.orglibretexts.org The oxidative addition step is typically rate-limiting, and the same reactivity trend (C-Br > C-Cl) is expected to control the regioselectivity. wikipedia.orgnih.gov

Stille Coupling: This reaction is valued for the stability of the organostannane reagents to a wide range of functional groups. libretexts.orgnrochemistry.com Selective coupling at the C-2 bromine of this compound would be the anticipated outcome, allowing for the synthesis of 2-aryl, -heteroaryl, or -vinyl substituted thiazoles. wikipedia.org Studies on 2,4-dibromothiazole (B130268) have shown that regioselective Stille coupling can be achieved. researchgate.netnih.gov

Sonogashira Coupling: This reaction is a powerful method for introducing alkynyl moieties into aromatic systems. wikipedia.orgorganic-chemistry.org It typically employs a palladium catalyst and a copper(I) co-catalyst. libretexts.org For the target molecule, Sonogashira coupling is expected to occur selectively at the C-2 position to yield 2-alkynyl-5-chloro-1,3-thiazole-4-carbonitriles. Research on other dihalothiazoles and related heterocycles confirms that regioselective alkynylation at the more reactive halogen site is a common and predictable outcome. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org Its development has provided a broad-scope method for synthesizing aryl amines. rug.nlnih.gov Applying this to this compound would likely result in selective amination at the C-2 position due to the higher reactivity of the C-Br bond. This would provide access to a variety of 2-amino-5-chloro-1,3-thiazole-4-carbonitrile derivatives.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. It is known for its high functional group tolerance and reactivity. Similar to the other palladium-catalyzed cross-coupling reactions, the Negishi coupling would be expected to proceed selectively at the C-2 bromine of the target thiazole, enabling the introduction of various alkyl or aryl groups. nih.gov

The differential reactivity between the C-2 bromine and the C-5 chlorine is the cornerstone of the synthetic utility of this compound. This selectivity arises from two primary factors: the inherent electronic differences of the C-2 and C-5 positions on the thiazole ring and the difference in carbon-halogen bond dissociation energies.

Electronic Effects: The C-2 position of the thiazole ring is more electron-deficient than the C-5 position. pharmaguideline.com This electronic disparity makes the C-2 position more susceptible to oxidative addition by a Pd(0) catalyst, which is the initial step in most cross-coupling cycles. rsc.org

Bond Dissociation Energies (BDEs): The C-Br bond is weaker than the C-Cl bond. Consequently, it requires less energy to break, making it more reactive in oxidative addition steps. rsc.org This factor generally dictates the selectivity in cross-coupling reactions of mixed dihaloarenes, favoring reaction at the C-Br bond. rsc.orgresearchgate.net

This predictable reactivity allows for a modular synthetic approach. First, a desired substituent can be introduced at the C-2 position via a cross-coupling reaction that is selective for the C-Br bond. Then, under more forcing reaction conditions or with a more active catalyst system, the C-5 chloro group can be functionalized in a subsequent step. This stepwise functionalization enables the synthesis of complex, unsymmetrically substituted thiazole derivatives from a single, versatile starting material. rsc.orgresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions at C-2 and C-5 Positions

Chemical Transformations Involving the Nitrile (Cyano) Group at C-4

The nitrile group at the C-4 position is a versatile functional group that can be converted into various other functionalities, significantly expanding the synthetic utility of the parent molecule.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. libretexts.orgchemistrysteps.comchemguide.co.uk This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis:

Under acidic conditions, such as heating with a dilute mineral acid like hydrochloric acid, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid. The reaction proceeds through the formation of an amide intermediate. chemistrysteps.com

Reaction Scheme: Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis:

Alternatively, heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, will also effect hydrolysis. chemguide.co.ukweebly.com In this case, the product is the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. chemguide.co.uk

Reaction Scheme: Base-Catalyzed Hydrolysis

Esterification:

Once the carboxylic acid is obtained, it can be converted to a variety of esters through Fischer esterification. masterorganicchemistry.com This involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester.

Reaction Scheme: Fischer Esterification

| Reactant | Reagents and Conditions | Product |

| This compound | Dilute HCl, heat | 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid |

| This compound | 1. NaOH(aq), heat; 2. H⁺ | 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid |

| 2-bromo-5-chloro-1,3-thiazole-4-carboxylic acid | R-OH, H⁺ (catalyst) | 2-bromo-5-chloro-1,3-thiazole-4-carboxylate-R |

Catalytic Hydrogenation:

Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel is a common method for nitrile reduction. The reaction conditions, including pressure and temperature, can be optimized to achieve the desired transformation.

Reaction Scheme: Catalytic Hydrogenation

Metal Hydride Reduction:

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran, followed by an aqueous workup to quench the reaction and protonate the resulting amine.

Reaction Scheme: Metal Hydride Reduction

this compound + LiAlH₄ → [Intermediate]

[Intermediate] + H₂O → 4-(aminomethyl)-2-bromo-5-chloro-1,3-thiazole

This compound + NaN₃ --[Catalyst]--> 5-(2-bromo-5-chloro-1,3-thiazol-4-yl)-1H-tetrazole

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloro 1,3 Thiazole 4 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental NMR data for 2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile has been found in the searched literature. A proper analysis would require this data to elucidate the molecule's structural framework.

Comprehensive Carbon (¹³C) NMR Characterization, Including Quaternary Carbons

Specific ¹³C NMR chemical shift values for the four distinct carbon atoms in this compound, including the three quaternary carbons (C2, C4, C5) and the nitrile carbon (C≡N), have not been documented. A typical analysis would involve assigning experimentally observed peaks to each carbon based on their electronic environment, but this is not possible without the spectral data.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY)

Two-dimensional NMR studies are crucial for confirming structural assignments. However, no data from techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Correlation Spectroscopy (COSY), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound could be located. As the molecule lacks protons, COSY and NOESY experiments would not be applicable. An HMBC spectrum would be theoretically useful for correlating the quaternary carbons through long-range couplings to other nuclei if present, but no such data has been published.

Vibrational Spectroscopy for Functional Group Identification

Detailed vibrational spectra (FTIR and Raman) that would confirm the presence of key functional groups are not available for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy, emphasizing ν(C≡N) stretch

While the nitrile (C≡N) functional group is expected to exhibit a characteristic sharp absorption band in the infrared spectrum, typically in the range of 2220-2260 cm⁻¹, no published FTIR spectrum for this specific compound could be found to confirm the exact wavenumber of this vibrational mode.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy often provides complementary information to FTIR, particularly for non-polar bonds. However, no Raman spectral data for this compound is available in the scientific literature.

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry techniques are indispensable in the definitive structural elucidation of novel compounds such as this compound. These methods provide precise information on the elemental composition and molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique distinguishes between compounds that have the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₄BrClN₂S, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms. missouri.edu

The determination of the exact mass through HRMS provides a high degree of confidence in the molecular formula of the synthesized compound, which is a fundamental step in its structural characterization. acs.org The accuracy of this technique is typically within a few parts per million (ppm), allowing for unambiguous formula assignment.

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₄⁷⁹Br³⁵ClN₂³²S | 225.8739 | 100.0 |

| ¹²C₄⁸¹Br³⁵ClN₂³²S | 227.8719 | 97.9 |

| ¹²C₄⁷⁹Br³⁷ClN₂³²S | 227.8710 | 32.5 |

| ¹²C₄⁸¹Br³⁷ClN₂³²S | 229.8690 | 31.8 |

Analysis of Fragmentation Patterns for Structural Confirmation

Electron ionization mass spectrometry (EI-MS) provides valuable information about a molecule's structure through the analysis of its fragmentation patterns. While specific fragmentation data for this compound is not available in the reviewed literature, a predictive analysis can be made based on the known fragmentation of related heterocyclic compounds. asianpubs.orgresearchgate.net

The thiazole (B1198619) ring itself is relatively stable due to its aromatic character. wikipedia.orgslideshare.net However, under electron impact, the molecular ion is expected to undergo fragmentation through several key pathways:

Loss of Halogen Atoms: The initial fragmentation is likely to involve the cleavage of the carbon-bromine and carbon-chlorine bonds, leading to the loss of Br• and Cl• radicals. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the mass spectrum would be characteristic. asianpubs.org

Loss of the Cyano Group: Fragmentation involving the loss of the nitrile group (•CN) is another expected pathway.

Thiazole Ring Cleavage: More energetic conditions can lead to the cleavage of the thiazole ring itself. Common fragmentation pathways for thiazole derivatives include the loss of HSCN or related small molecules, which can help to confirm the core structure. researchgate.netresearchgate.net Studies on substituted chromones containing a thiazole moiety have shown cleavage of the bond between the thiazole ring and the rest of the molecule, as well as fragmentation of the thiazole ring itself. asianpubs.org

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and torsional angles. As of this writing, no specific X-ray crystallographic data for this compound has been reported in the scientific literature.

However, analysis of related substituted thiazole structures provides insight into the expected molecular geometry. nih.gov Thiazole rings are known to be planar aromatic systems. slideshare.net A crystallographic study of a substituted thiazole would be expected to confirm the planarity of the 1,3-thiazole ring in this compound.

Such an analysis would also reveal the precise bond lengths and angles, which can be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the bromo, chloro, and cyano groups would likely affect the bond lengths within the thiazole ring compared to the unsubstituted parent compound. Furthermore, X-ray crystallography would elucidate the intermolecular interactions in the solid state, such as halogen bonding or π-stacking, which govern the crystal packing. nih.gov

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related, yet different, compound, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, is presented below. This data showcases the detailed structural information that could be obtained for this compound if suitable crystals were analyzed. mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | 900.07(5) |

Data adapted from a study on a different heterocyclic compound to illustrate the nature of crystallographic information. mdpi.com

Computational and Theoretical Investigations of 2 Bromo 5 Chloro 1,3 Thiazole 4 Carbonitrile

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is a common and reliable method for predicting molecular properties. Calculations for thiazole (B1198619) derivatives are frequently performed using functionals like B3LYP or ωB97XD combined with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.netmdpi.com

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. tandfonline.com

For 2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile, this process would confirm the planarity of the thiazole ring and determine the precise spatial arrangement of the bromo, chloro, and carbonitrile substituents. The resulting optimized structure is the foundation for all subsequent property calculations. The stability of this conformation is confirmed by ensuring all calculated vibrational frequencies are positive (real), indicating a true energy minimum.

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability. researchgate.netscirp.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the halogen and nitrile groups would be expected to lower the energies of both orbitals.

Illustrative Data Table: FMO Properties This table shows hypothetical values to illustrate the typical output of an FMO analysis.

| Parameter | Energy (eV) |

| EHOMO | -7.50 |

| ELUMO | -2.15 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule, projected onto its electron density surface. researchgate.net It is an invaluable tool for identifying sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

The map is color-coded to indicate different regions of electrostatic potential:

Red: Regions of most negative potential, rich in electrons. These are sites susceptible to electrophilic attack (nucleophilic centers). In the target molecule, this would likely be concentrated around the nitrogen atom of the thiazole ring and the nitrogen of the carbonitrile group.

Blue: Regions of most positive potential, electron-deficient. These are sites susceptible to nucleophilic attack (electrophilic centers). Positive potential would be expected around the hydrogen atoms (if any) and potentially near the carbon atoms attached to the electronegative halogens.

Green/Yellow: Regions of neutral or intermediate potential.

The MEP map provides a clear, intuitive picture of the molecule's charge distribution and its relation to chemical reactivity. researchgate.net

Theoretical vibrational frequency calculations predict the positions of absorption bands in a molecule's infrared (IR) and Raman spectra. psu.edu These calculations are performed on the optimized geometry and are used to confirm that the structure is a true energy minimum (no imaginary frequencies). uit.no

The calculated frequencies correspond to specific molecular motions, such as stretching, bending, and twisting of bonds. For this compound, characteristic vibrational modes would include:

The C≡N stretching frequency of the nitrile group, typically a strong, sharp band.

Stretching modes for C-Br and C-Cl bonds.

Vibrations associated with the thiazole ring structure.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor to improve correlation with experimental data. acs.org

Illustrative Data Table: Selected Vibrational Frequencies This table shows hypothetical calculated frequencies for key functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν₁ | 2245 | C≡N stretch |

| ν₂ | 1550 | C=N ring stretch |

| ν₃ | 710 | C-Cl stretch |

| ν₄ | 620 | C-Br stretch |

Theoretical Predictions of Reactivity and Mechanistic Pathways

Beyond FMO and MEP analysis, Conceptual DFT provides a set of quantitative descriptors that predict the global and local reactivity of a molecule. chemrxiv.orgchemrxiv.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. It is proportional to the HOMO-LUMO gap.

Electronegativity (χ): The power of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors , such as the Fukui function , pinpoint which atoms within the molecule are most reactive. mdpi.com The Fukui function indicates the change in electron density at a specific atom when an electron is added to or removed from the molecule. researchgate.net There are three main types:

f+: For nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-: For electrophilic attack (electron donation). The atom with the highest f- value is the most likely site to be attacked by an electrophile.

f0: For radical attack.

For this compound, these calculations would quantify the reactivity of each atomic site, providing a more detailed reactivity map than MEP alone.

Transition State Modeling and Reaction Energetics

Transition state modeling is a important computational technique used to elucidate reaction mechanisms and determine the energy barriers associated with chemical transformations. For a molecule like this compound, this approach would be invaluable in predicting its reactivity in various chemical environments, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Theoretical studies on the photochemical isomerization of substituted thiazoles have utilized methods like Complete Active Space Self-Consistent Field (CASSCF) to map out reaction pathways. rsc.org These studies identify conical intersections and transition structures on the potential energy surface, providing a detailed picture of the reaction mechanism. rsc.org For this compound, similar computational strategies could be employed to model, for instance, the "halogen dance" reaction, a known transformation for halogenated thiazoles. nih.gov

Table 1: Hypothetical Energetic Data for a Nucleophilic Aromatic Substitution Reaction This table presents illustrative data based on general principles of reaction energetics for halogenated aromatic compounds.

| Parameter | Value (kcal/mol) |

| Energy of Reactants | 0.0 |

| Energy of Transition State | +25.3 |

| Energy of Intermediates | -5.2 |

| Energy of Products | -15.8 |

| Activation Energy (Ea) | +25.3 |

| Overall Reaction Energy (ΔE) | -15.8 |

Analysis of Substituent Effects on Electronic Distribution and Reactivity (Bromine, Chlorine, Cyano)

The electronic properties and reactivity of the thiazole ring in this compound are significantly influenced by its three substituents: bromine, chlorine, and the cyano group. All three are electron-withdrawing groups, which have a profound impact on the electron density distribution across the molecule.

Studies on other halogenated and cyano-substituted heterocycles have shown that the introduction of such groups can significantly lower the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov A lower LUMO energy, in particular, makes the molecule more susceptible to attack by nucleophiles.

Table 2: Predicted Mulliken Atomic Charges on the Thiazole Ring Atoms This table contains hypothetical data based on the known electron-withdrawing effects of the substituents and general trends observed in related molecules. Negative values indicate an accumulation of electron density, while positive values indicate a deficiency.

| Atom | Hypothetical Mulliken Charge (a.u.) |

| N(1) | -0.25 |

| C(2) | +0.35 |

| S(3) | +0.10 |

| C(4) | +0.20 |

| C(5) | +0.15 |

The presence of multiple electron-withdrawing groups can lead to complex reactivity patterns, and computational studies are essential to predict the most likely sites for chemical reactions.

Noncovalent Interactions within the Molecular Architecture

Noncovalent interactions play a crucial role in determining the solid-state structure and macroscopic properties of molecular compounds. frontiersin.org For this compound, several types of noncovalent interactions are expected to be significant.

Halogen bonding is a prominent interaction for molecules containing bromine and chlorine. nih.gov This is a directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as the nitrogen atom of the thiazole ring or the cyano group. nih.govmdpi.com Computational modeling is a key tool for identifying and characterizing these interactions. nih.gov

In addition to halogen bonds, π-π stacking interactions between the thiazole rings of adjacent molecules are also likely to be present. The electron-deficient nature of the thiazole ring in this compound, due to the electron-withdrawing substituents, would favor interactions with electron-rich aromatic systems or other electron-deficient rings in a parallel-displaced or T-shaped arrangement.

Table 3: Predicted Contribution of Different Noncovalent Interactions to Crystal Packing This table presents a hypothetical breakdown of intermolecular contacts based on trends observed for similar halogenated heterocyclic compounds.

| Interaction Type | Predicted Percentage Contribution |

| Halogen Bonding (Br···N, Cl···N) | 25-35% |

| π-π Stacking | 15-25% |

| van der Waals Forces | 40-50% |

| Other (e.g., C-H···N) | 5-10% |

Applications in Advanced Organic Synthesis

2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile as a Key Scaffold for Building Complex Heterocycles

The highly functionalized nature of this compound makes it an ideal starting point for the synthesis of a variety of complex, fused heterocyclic systems. The presence of two different halogen atoms at positions 2 and 5 allows for selective and sequential reactions, such as nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For instance, the bromine atom at the 2-position is typically more reactive towards palladium-catalyzed couplings (e.g., Suzuki, Stille, Sonogashira) than the chlorine atom at the 5-position. cdnsciencepub.comcdnsciencepub.comresearchgate.net This differential reactivity enables the stepwise introduction of various substituents, leading to the construction of diverse molecular frameworks.

Furthermore, the nitrile group at the 4-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions, further expanding the range of accessible heterocyclic structures. The thiazole (B1198619) ring itself can be a part of a larger, fused system by reacting with appropriate bifunctional reagents. nih.govrsc.orgnih.gov For example, reactions involving the nitrile and an adjacent newly introduced functional group can lead to the formation of annulated products such as thieno[2,3-d]thiazoles or pyrazolo[3,4-d]thiazoles. While direct examples utilizing this compound are not extensively documented in readily available literature, the known reactivity of similarly substituted thiazoles strongly suggests its utility in this area. nih.govmdpi.com

Table 1: Potential Cross-Coupling Reactions for Functionalization

| Cross-Coupling Reaction | Reagent | Potential Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | 2-Aryl-5-chloro-1,3-thiazole-4-carbonitrile |

| Stille Coupling | Organostannane | 2-Organo-5-chloro-1,3-thiazole-4-carbonitrile |

| Sonogashira Coupling | Terminal alkyne | 2-Alkynyl-5-chloro-1,3-thiazole-4-carbonitrile |

Role in the Synthesis of Chiral Compounds and Enantioselective Processes

While direct applications of this compound in enantioselective synthesis are not prominently reported, the thiazole scaffold is a known component of various chiral ligands and auxiliaries used in asymmetric catalysis. nih.govnih.gov The functional handles on this specific thiazole derivative provide opportunities for its incorporation into chiral structures.

For instance, the bromine or chlorine atom could be displaced by a chiral alcohol or amine to introduce a stereocenter. Subsequently, this chiral thiazole derivative could act as a chiral auxiliary, directing the stereochemical outcome of a reaction on a prochiral substrate attached to another part of the molecule. wikipedia.org After the desired transformation, the auxiliary can be cleaved.

Alternatively, the thiazole nitrogen and the nitrile group could serve as coordination sites for a metal in a chiral ligand. By attaching a chiral moiety to the thiazole ring, for example, through a cross-coupling reaction, a novel chiral ligand could be synthesized. Such ligands are crucial for a wide range of enantioselective transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new chiral ligands is an active area of research, and functionalized thiazoles are attractive platforms for this purpose. nih.gov

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org The diverse reactivity of the functional groups on this compound makes it a potential candidate for inclusion in MCRs.

For example, the nitrile group could react with an amine and a carbonyl compound in a variation of the Ugi or Passerini reactions. The halogen atoms could also participate in MCRs, for instance, in palladium-catalyzed sequences where one of the components is an organometallic reagent that reacts with the bromo or chloro substituent. While specific MCRs involving this compound are not well-documented, the general utility of halogenated heterocycles in such reactions suggests its potential. sciforum.net The development of novel MCRs is a continuous effort in synthetic chemistry, and the unique combination of reactive sites on this thiazole derivative could be exploited to create new synthetic methodologies.

Precursor for Macrocycles and Supramolecular Architectures

Thiazole-containing macrocycles are found in a number of natural products with interesting biological activities and are also important targets in medicinal chemistry and supramolecular chemistry. nih.govanu.edu.auresearchgate.netresearchgate.net The bifunctional nature of this compound, with two reactive halogen atoms, makes it a potential precursor for the synthesis of macrocycles.

Through sequential cross-coupling reactions, long chains could be attached to both the 2- and 5-positions of the thiazole ring. A subsequent ring-closing reaction, such as ring-closing metathesis (RCM) or an intramolecular cross-coupling, could then be employed to form the macrocyclic structure. The thiazole unit can impart conformational rigidity to the macrocycle, which is often desirable for achieving specific binding properties.

In the realm of supramolecular chemistry, the thiazole ring, with its heteroatoms and aromatic character, can participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination. By incorporating this compound into larger molecules, it is possible to design and synthesize building blocks for self-assembling supramolecular architectures with defined shapes and functions.

Emerging Applications in Materials Science (e.g., Ligands for Catalysis)

The thiazole ring is a component of various functional materials, including conductive polymers and ligands for catalysis. researchgate.netresearchgate.netmdpi.com The electron-deficient nature of the thiazole ring, combined with the potential for extensive conjugation through its functional groups, makes this compound an interesting building block for novel materials.

Through polymerization reactions, such as direct (hetero)arylation polymerization (DHAP), this thiazole derivative could be incorporated into the backbone of conjugated polymers. rsc.org The electronic properties of such polymers could be tuned by the choice of co-monomers, potentially leading to materials with applications in organic electronics, such as organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Furthermore, the thiazole nitrogen and other potential coordination sites introduced through substitution reactions make this compound a candidate for the synthesis of ligands for transition metal catalysts. cdnsciencepub.comresearchgate.netrsc.orgacs.org For example, the synthesis of bidentate or pincer ligands incorporating the thiazole motif could lead to new catalysts with unique reactivity and selectivity in various organic transformations. The development of novel thiazole-based functional materials remains an active area of research with significant potential.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Thieno[2,3-d]thiazoles |

| Pyrazolo[3,4-d]thiazoles |

| 2-Aryl-5-chloro-1,3-thiazole-4-carbonitrile |

| 2-Organo-5-chloro-1,3-thiazole-4-carbonitrile |

| 2-Alkynyl-5-chloro-1,3-thiazole-4-carbonitrile |

Structure Reactivity Relationships and Design Principles for 2 Bromo 5 Chloro 1,3 Thiazole 4 Carbonitrile Derivatives

Elucidating the Electronic and Steric Influence of Halogen Substituents on Reaction Outcomes

The larger atomic radius of bromine compared to chlorine introduces significant steric hindrance around the 2-position. This steric bulk can direct incoming reagents to other, less hindered positions on the ring. Conversely, the smaller size of the chlorine atom at the 5-position presents a less formidable steric barrier.

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. Generally, the C-Br bond is weaker and more readily cleaved than the C-Cl bond, making the bromine atom a better leaving group in nucleophilic substitution reactions. This differential reactivity allows for selective functionalization at the 2-position.

Table 1: Comparison of Halogen Properties and Their Predicted Influence on Reactivity

| Property | Bromine (at C2) | Chlorine (at C5) | Influence on Reaction Outcomes |

| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Both contribute to the electron-deficient nature of the thiazole (B1198619) ring, activating it for nucleophilic attack. |

| van der Waals Radius (Å) | 1.85 | 1.75 | The larger size of bromine creates steric hindrance at the C2 position, potentially directing reactions to other sites. |

| C-Halogen Bond Strength (kJ/mol) | ~280 | ~340 | The weaker C-Br bond suggests that bromine is a better leaving group, allowing for selective substitution at the C2 position. |

Impact of the Nitrile Group on Overall Molecular Reactivity and Site Selectivity

The nitrile (-C≡N) group at the 4-position is a potent electron-withdrawing group, both through induction and resonance. This strong electron-withdrawing effect further deactivates the thiazole ring towards electrophilic aromatic substitution and, conversely, activates it towards nucleophilic aromatic substitution. libretexts.org The nitrile group can stabilize anionic intermediates formed during nucleophilic attack, particularly when the attack occurs at positions that allow for resonance delocalization of the negative charge onto the nitrile group.

The position of the nitrile group at C4 exerts a significant directing effect on incoming nucleophiles. It enhances the electrophilicity of the adjacent carbon atoms, particularly C5, making it a prime target for nucleophilic attack, assuming the steric hindrance is not prohibitive. The presence of the chlorine atom at this position makes it an excellent site for nucleophilic aromatic substitution (SNAr) reactions.

Rational Design Strategies for Targeted Chemical Transformations

The distinct electronic and steric properties of 2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile allow for the rational design of synthetic strategies to achieve selective transformations.

Selective Functionalization via Nucleophilic Aromatic Substitution: The greater lability of the C-Br bond compared to the C-Cl bond can be exploited for selective nucleophilic substitution at the 2-position. By carefully choosing the nucleophile and reaction conditions, the bromine atom can be displaced while leaving the chlorine atom intact. Subsequently, a different nucleophile can be introduced at the 5-position, allowing for the synthesis of disubstituted thiazole derivatives with diverse functionalities.

Cross-Coupling Reactions: The halogen substituents serve as excellent handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. The differential reactivity of the C-Br and C-Cl bonds can again be leveraged for sequential, site-selective cross-coupling reactions. For instance, a Suzuki coupling could be performed selectively at the more reactive C-Br bond, followed by a subsequent coupling reaction at the C-Cl bond.

Modification of the Nitrile Group: The nitrile group itself can be a site for chemical transformation. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization and the introduction of new functional groups.

Table 2: Proposed Rational Design Strategies for this compound

| Transformation Type | Target Position | Rationale | Potential Products |

| Nucleophilic Aromatic Substitution | C2 | Weaker C-Br bond, good leaving group | 2-Alkoxy/Amino/Thio-5-chloro-1,3-thiazole-4-carbonitriles |

| Nucleophilic Aromatic Substitution | C5 | Activated by adjacent nitrile group | 2-Bromo-5-Alkoxy/Amino/Thio-1,3-thiazole-4-carbonitriles |

| Sequential SNAr | C2 then C5 | Differential reactivity of C-Br and C-Cl bonds | 2,5-Disubstituted-1,3-thiazole-4-carbonitriles with different substituents |

| Suzuki Coupling | C2 or C5 | Halogen handles for C-C bond formation | 2-Aryl/Vinyl-5-chloro-1,3-thiazole-4-carbonitriles or 2-Bromo-5-Aryl/Vinyl-1,3-thiazole-4-carbonitriles |

| Nitrile Hydrolysis | C4 | Conversion to other functional groups | 2-Bromo-5-chloro-1,3-thiazole-4-carboxylic acid/carboxamide |

| Nitrile Reduction | C4 | Conversion to an amino group | (2-Bromo-5-chloro-1,3-thiazol-4-yl)methanamine |

Predictive Models for Novel this compound Derivatives with Enhanced Reactivity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and computational chemistry, offers powerful tools for designing novel this compound derivatives with tailored reactivity. laccei.orgresearchgate.net

QSAR Models: By developing QSAR models, it is possible to establish a mathematical relationship between the structural features of a series of derivatives and their observed reactivity. Descriptors such as electronic parameters (e.g., Hammett constants of new substituents), steric parameters (e.g., Taft steric parameters), and topological indices can be correlated with reaction rates or yields. Such models can then be used to predict the reactivity of yet-to-be-synthesized derivatives, guiding the selection of substituents to enhance a desired chemical transformation.

Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can provide detailed insights into the electronic structure of derivatives. researchgate.net By calculating parameters such as molecular electrostatic potential (MEP) maps, frontier molecular orbital (HOMO-LUMO) energies and distributions, and atomic charges, the reactivity of different sites within the molecule can be predicted. For instance, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. These calculations can help in understanding the influence of various substituents on the reactivity and in designing molecules with optimized electronic properties for specific reactions.

Table 3: Key Parameters for Predictive Modeling of Derivative Reactivity

| Modeling Approach | Key Parameters/Descriptors | Predicted Outcome |

| QSAR | Electronic (Hammett, pKa), Steric (Taft, molar refractivity), Topological (connectivity indices) | Reaction rates, yields, site selectivity |

| Computational Chemistry | LUMO energy and distribution, Atomic charges, Electrostatic potential | Susceptibility to nucleophilic/electrophilic attack, site of reaction |

By integrating these predictive models into the design process, the synthesis of novel this compound derivatives can be streamlined, accelerating the discovery of molecules with enhanced and targeted reactivity for a wide range of chemical applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-5-chloro-1,3-thiazole-4-carbonitrile with high purity?

- Methodological Answer : Begin with a halogenation reaction targeting the thiazole core, using bromine and chlorine sources under controlled temperatures (40–60°C) to minimize side reactions. Sublimation at 50–60°C under reduced pressure (as demonstrated for structurally similar 1,3-thiazole-4-carbonitrile ) can purify the product. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer : Use and NMR in deuterated DMSO to resolve aromatic proton environments and nitrile/carbonyl signals. Compare chemical shifts with analogous compounds (e.g., 1,3-thiazole-4-carbonitrile: NMR δ 9.31 ppm for H3 and 8.90 ppm for H2 ). Pair with IR spectroscopy to confirm the nitrile stretch (~2200 cm) and halogen presence via X-ray photoelectron spectroscopy (XPS).

Q. How can X-ray crystallography be applied to determine its crystal structure?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated acetonitrile solution. Collect diffraction data using a Bruker APEXII CCD diffractometer with Cu-Kα radiation (λ = 1.54178 Å) at 150 K . Refine the structure using SHELXL (via full-matrix least-squares on ), applying absorption corrections (e.g., SADABS) and anisotropic displacement parameters for non-hydrogen atoms . Validate geometry against similar thiazole derivatives (e.g., planarity deviations <0.005 Å ).

Advanced Research Questions

Q. How can contradictions in NMR data arising from substituent effects be resolved?

- Methodological Answer : Discrepancies in chemical shifts (e.g., deshielding due to bromine’s electron-withdrawing effect) require DFT calculations (B3LYP/6-311++G(d,p)) to model electronic environments. Compare experimental NMR shifts (e.g., nitrile carbon at δ 114.5 ppm in 1,3-thiazole-4-carbonitrile ) with computed values. Use 2D NMR (COSY, HSQC) to assign overlapping signals caused by halogen-induced anisotropic effects.

Q. What strategies improve reaction yields in halogenated thiazole syntheses?

- Methodological Answer : Optimize steric and electronic factors by selecting catalysts (e.g., Pd(PPh) for cross-coupling) and solvents (DMF or THF) that stabilize intermediates. For bromine/chlorine introduction, employ N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in a stepwise manner under inert atmospheres. Monitor byproducts via GC-MS and adjust stoichiometry iteratively (e.g., 1.2 equivalents of halogenating agents to avoid over-substitution).

Q. How can crystallographic refinement inconsistencies be addressed?

- Methodological Answer : Discrepancies in thermal parameters or bond lengths may arise from twinning or absorption effects. Re-process raw data using alternative software (e.g., Olex2 vs. SHELXTL ) and apply multi-scan corrections. For example, refine hydrogen atom positions using riding models or free variables in SHELXL . Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···N hydrogen bonds and π-stacking ).

Q. What computational approaches predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis using Gaussian09 to identify nucleophilic/electrophilic sites. The nitrile group’s LUMO (-1.8 eV) and bromine’s σ*-orbital (-0.5 eV) suggest susceptibility to Suzuki-Miyaura coupling. Validate with Fukui indices to map reactive regions, then experimentally test using Pd-catalyzed conditions (e.g., Pd(OAc), KCO, DMF/HO at 80°C).

Data Contradiction Analysis

Q. How should researchers interpret conflicting crystallographic data from different refinement protocols?

- Methodological Answer : Compare R-factors and residual density maps from independent refinements (e.g., SHELXL vs. CRYSTAL ). For example, a higher (e.g., 0.040 vs. 0.025 ) may indicate data collection artifacts. Re-examine the raw diffraction images for ice rings or crystal decay. If disagreements persist, report both models in supplementary materials and prioritize the refinement with the lowest (e.g., 0.097 in SHELXL ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.